molecular formula C22H19N3O5S2 B11413053 1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11413053
M. Wt: 469.5 g/mol
InChI Key: UCRNRUPKRGMUKM-UHFFFAOYSA-N
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Description

1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a benzo[d]thiazole moiety, and a methylsulfonyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the benzo[d]thiazole ring, the introduction of the methylsulfonyl group, and the coupling of the pyridine ring with the benzo[d]thiazole moiety. Common reagents used in these reactions include sulfur-containing compounds, halogenated intermediates, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It may serve as a probe for studying biological processes and interactions due to its unique structure and reactivity.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and target, but typically involves the formation of non-covalent interactions, such as hydrogen bonds or hydrophobic interactions, with the target molecule.

Comparison with Similar Compounds

1-((3-methylbenzyl)oxy)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    Benzo[d]thiazole derivatives: These compounds share the benzo[d]thiazole moiety and may have similar chemical properties and reactivity.

    Pyridine derivatives: Compounds with a pyridine ring may exhibit similar behavior in chemical reactions and biological interactions.

    Methylsulfonyl-containing compounds: These compounds have the methylsulfonyl group, which can influence their reactivity and interactions with other molecules.

The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N3O5S2

Molecular Weight

469.5 g/mol

IUPAC Name

1-[(3-methylphenyl)methoxy]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C22H19N3O5S2/c1-14-5-3-6-15(11-14)13-30-25-10-4-7-17(21(25)27)20(26)24-22-23-18-9-8-16(32(2,28)29)12-19(18)31-22/h3-12H,13H2,1-2H3,(H,23,24,26)

InChI Key

UCRNRUPKRGMUKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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